molecular formula C₁₆H₂₀N₂ B1145672 (R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-vinyl-1H-indole CAS No. 209682-80-4

(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-vinyl-1H-indole

Cat. No.: B1145672
CAS No.: 209682-80-4
M. Wt: 240.34
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole is a chiral compound featuring a vinyl group and a pyrrolidine ring attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available indole or synthesized via Fischer indole synthesis.

    Pyrrolidine Attachment: The N-methylpyrrolidine moiety is introduced via a nucleophilic substitution reaction, where the indole derivative is reacted with N-methylpyrrolidine under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the Heck reaction and automated systems for the nucleophilic substitution step. Additionally, the use of greener solvents and catalysts may be explored to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The indole nitrogen can undergo alkylation or acylation reactions with alkyl halides or acyl chlorides, respectively.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: Pd/C, hydrogen gas

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)

Major Products

    Oxidation: Epoxides, diols

    Reduction: Ethyl-substituted indole

    Substitution: N-alkylated or N-acylated indole derivatives

Scientific Research Applications

®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving indole derivatives, such as enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins. The vinyl and pyrrolidine groups can further modulate the binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound, which lacks the vinyl and pyrrolidine groups.

    N-methylpyrrolidine: A simpler compound with only the pyrrolidine ring.

    5-vinylindole: An indole derivative with only the vinyl group.

Uniqueness

®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole is unique due to the combination of the vinyl and pyrrolidine groups attached to the indole core. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs. The chiral nature of the compound also adds to its uniqueness, as it can exhibit enantioselective interactions with biological targets.

Properties

CAS No.

209682-80-4

Molecular Formula

C₁₆H₂₀N₂

Molecular Weight

240.34

Synonyms

5-Ethenyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole

Origin of Product

United States

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